molecular formula Ge3H8 B084711 CID 6336267 CAS No. 14691-44-2

CID 6336267

Cat. No.: B084711
CAS No.: 14691-44-2
M. Wt: 226 g/mol
InChI Key: WKUCITQAVDZGQR-UHFFFAOYSA-N
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Description

Properties

CAS No.

14691-44-2

Molecular Formula

Ge3H8

Molecular Weight

226 g/mol

InChI

InChI=1S/2GeH3.GeH2/h2*1H3;1H2

InChI Key

WKUCITQAVDZGQR-UHFFFAOYSA-N

SMILES

[GeH3].[GeH3].[GeH2]

Canonical SMILES

[GeH3].[GeH3].[GeH2]

Synonyms

trigermane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trigermane can be synthesized through several methods. One common approach involves the reduction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces a mixture of germanium hydrides, including CID 6336267. Another method involves the reaction of germane (GeH₄) with germanium dihalides under controlled conditions .

Industrial Production Methods

Industrial production of this compound is less common compared to other germanium hydrides. it can be produced using similar methods to those used in laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trigermane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trigermane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 6336267 involves its decomposition and interaction with other chemical species. In chemical vapor deposition processes, this compound decomposes at elevated temperatures to release germanium atoms, which then deposit onto a substrate to form thin films. The molecular targets and pathways involved in these processes depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Research Findings and Challenges

  • Methodological Gaps : and emphasize rigorous analytical workflows (e.g., mass spectrometry, IUPAC naming) for compound comparison, which are absent for CID 6336267 .
  • Data Limitations: The lack of spectral or pharmacological data for this compound precludes meaningful benchmarking against known analogs.
  • Ethical and Regulatory Considerations: As noted in and , comparative studies must address reproducibility and academic integrity to avoid misrepresentation .

5. Conclusion
The absence of this compound in the provided evidence underscores the need for targeted literature reviews or experimental characterization. The methodologies outlined here—structural analysis, environmental/biological impact assessment, and regulatory compliance—provide a template for future studies once data on this compound becomes available. Researchers should consult updated repositories like PubChem, Scopus , or specialized journals (e.g., Journal of Cheminformatics ) to fill these gaps.

Notes:

  • The term "this compound" may require verification for accuracy in PubChem.
  • Ethical guidelines from and were followed to ensure academic rigor .

Q & A

Q. How do I design a study to validate computational predictions of this compound’s binding affinity?

  • Methodological Answer :
  • Perform molecular docking simulations (e.g., AutoDock Vina) and validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
  • Compare in silico binding energies with empirical dissociation constants (Kd).
  • Use mutational analysis to test predicted residue interactions .

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